molecular formula C22H24N2OS B2668101 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide CAS No. 41609-06-7

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide

Cat. No.: B2668101
CAS No.: 41609-06-7
M. Wt: 364.51
InChI Key: AESCWMGFNWXKFR-UHFFFAOYSA-N
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Description

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide is a complex organic compound with a unique structure that includes a benzylamino group, a dimethyl group, and a phenyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylamino Group: This step often involves the use of benzylamine and suitable coupling reagents.

    Functionalization with Dimethyl and Phenyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-22(2)13-18(23-15-16-9-5-3-6-10-16)20(19(25)14-22)21(26)24-17-11-7-4-8-12-17/h3-12,23H,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESCWMGFNWXKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41609-06-7
Record name 41609-06-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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